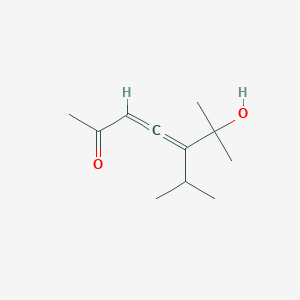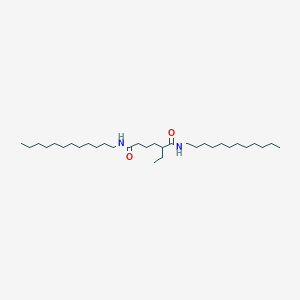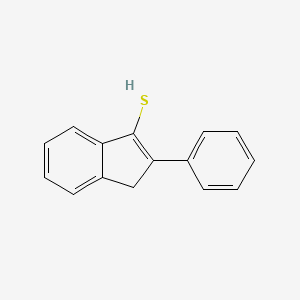
1H-Indene-3-thiol, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-3-thiol, 2-phenyl- is an organic compound with the molecular formula C15H12S It is a derivative of indene, a bicyclic hydrocarbon, and features a thiol group (-SH) attached to the third carbon of the indene ring, with a phenyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or platinum.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indene ring is replaced by a thiol group under basic conditions.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation, where benzene reacts with the indene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene-3-thiol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The phenyl and thiol groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indene-3-thiol, 2-phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indene-3-thiol, 2-phenyl- involves its interaction with various molecular targets:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Phenyl Group: The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1H-Indene-3-thiol, 2-phenyl- is unique due to the presence of both a thiol and a phenyl group, which confer distinct chemical reactivity and biological activity compared to other indene derivatives. The thiol group allows for the formation of disulfide bonds, while the phenyl group enhances π-π interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61035-31-2 |
|---|---|
Molekularformel |
C15H12S |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-phenyl-3H-indene-1-thiol |
InChI |
InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI-Schlüssel |
VLGYESQMFRWYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14596281.png)
![7,7-Dicyclopropyl-10-cyclopropylidenedispiro[2.0.5~4~.1~3~]decane](/img/structure/B14596292.png)
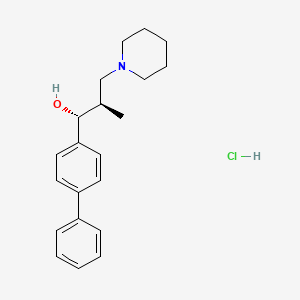
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)

![Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14596312.png)
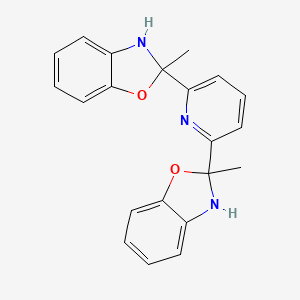
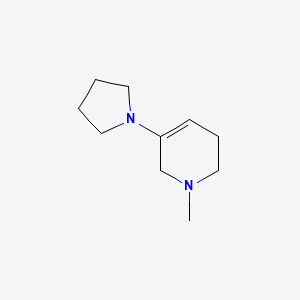
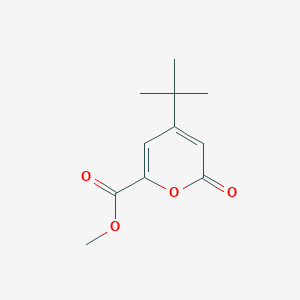
![N-[(Z)-(3-methylphenyl)methylideneamino]aniline](/img/structure/B14596348.png)
![1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one](/img/structure/B14596359.png)

